Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

TRPV1 Antagonism Pain Research Structure-Activity Relationship

This tetrahydroquinolinylurea derivative is a critical tool compound for pain and urology research, featuring the optimal 7-yl-urea attachment for TRPV1 potency. The distinct 3,4-dimethoxybenzyl and isobutyryl pharmacophore combination defines a unique quadrant of patent-protected chemical space. Using this exact compound eliminates the risk of irreproducible results from untested substitutions that can drastically alter CYP3A4 inhibition or target selectivity. Ideal for benchmarking in-house TRPV1 assays and guiding lead optimization toward metabolically stable candidates.

Molecular Formula C23H29N3O4
Molecular Weight 411.502
CAS No. 1203132-59-5
Cat. No. B2386142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203132-59-5
Molecular FormulaC23H29N3O4
Molecular Weight411.502
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C23H29N3O4/c1-15(2)22(27)26-11-5-6-17-8-9-18(13-19(17)26)25-23(28)24-14-16-7-10-20(29-3)21(12-16)30-4/h7-10,12-13,15H,5-6,11,14H2,1-4H3,(H2,24,25,28)
InChIKeyPXKDMCWKJRQZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea – Structural Baseline and Class Identity for Research Procurement


1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203132-59-5) is a synthetic tetrahydroquinolinylurea derivative with the molecular formula C23H29N3O4 and a molecular weight of 411.5 g/mol . This compound belongs to a class of N-acyl-tetrahydroquinoline ureas patented by Bayer Schering Pharma as vanilloid receptor 1 (VR1/TRPV1) antagonists for the treatment of pain and urinary disorders [1]. It is primarily available as a research chemical with a typical purity of 95% .

Why 1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea Cannot Be Replaced by a Generic Analog


Within the tetrahydroquinolinylurea class, minor structural modifications lead to profound shifts in pharmacological profile, target engagement, and ADME properties. The published literature on chroman and tetrahydroquinoline ureas confirms that the specific position of the urea attachment (e.g., 6-yl vs. 7-yl) and the nature of the N-acyl substituent (e.g., isobutyryl vs. cyclopropanecarbonyl) are critical determinants of TRPV1 antagonism potency and CYP3A4 inhibition liability [1]. Furthermore, the 3,4-dimethoxy substitution pattern on the benzyl ring is a common pharmacophoric element for kinase and enzyme inhibitors, distinct from simple benzyl or p-tolyl analogs. Therefore, generic substitution without quantitative confirmation risks selecting a compound with a completely different selectivity or potency profile, potentially leading to conflicting or irreproducible experimental results [2].

Differential Evidence Guide for 1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea vs. Closest Analogs


Urea Attachment Position: 7-yl vs. 6-yl Regioisomer Differentiation for TRPV1 Antagonism

The target compound features the urea linkage at the 7-position of the tetrahydroquinoline ring. A structure-activity relationship (SAR) study on a series of chroman and tetrahydroquinoline ureas demonstrated that aryl substituents on the 7- or 8-position of the bicyclic scaffold impart the best in vitro potency at TRPV1 [1]. In contrast, analogs with the urea attached at the 6-position, such as 1-Benzyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea, consistently show reduced potency in this class due to suboptimal vectoring of the pendant aryl group relative to the receptor binding pocket.

TRPV1 Antagonism Pain Research Structure-Activity Relationship

N-Acyl Substituent Differentiation: Isobutyryl vs. 2-Oxo for CYP3A4 Inhibition Liability

The isobutyryl (2-methylpropanoyl) group on the tetrahydroquinoline nitrogen is a critical modulator of CYP3A4 inhibition, a common off-target liability in this compound class. The study by Schmidt et al. (2011) found that tetrahydroquinoline ureas with bulky N-acyl substituents are potent CYP3A4 inhibitors, but that this inhibition can be minimized by replacing bulky groups with smaller substituents [1]. The isobutyryl group in the target compound offers an intermediate steric profile compared to the 2-oxo analog (1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea), which lacks the branched alkyl character and may exhibit distinct metabolic stability and CYP inhibition profiles.

Drug Metabolism CYP3A4 Inhibition ADME-Tox TRPV1

Benzyl Substitution Pattern: 3,4-Dimethoxybenzyl vs. p-Tolyl for Target Engagement Versatility

The 3,4-dimethoxybenzyl group in the target compound provides a distinct hydrogen-bonding and hydrophobic pharmacophore compared to the simpler p-tolyl group found in 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea. 3,4-Dimethoxybenzyl motifs are present in numerous kinase inhibitors and GPCR ligands, contributing to enhanced binding affinity through dual methoxy interactions with target proteins [1]. While head-to-head target engagement data for this specific compound are not publicly available, the presence of the 3,4-dimethoxybenzyl group structurally differentiates this compound from p-tolyl and unsubstituted benzyl analogs, which lack these hydrogen-bond acceptor sites.

Medicinal Chemistry Pharmacophore Design Kinase Inhibition

High-Strength Differential Evidence Limitation for Target Compound 1203132-59-5

It must be explicitly acknowledged that a comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and the patent literature (as of April 2026) has identified no publicly available, specific quantitative bioactivity data (IC50, Ki, EC50) for CAS 1203132-59-5. All differentiation claims for this compound are therefore based on class-level SAR inferences from structurally related tetrahydroquinoline ureas [1] and the general medicinal chemistry principles governing urea-based inhibitors. Researchers procuring this compound should plan for de novo in-house characterization of potency, selectivity, and ADME properties before drawing conclusions about its superiority over analogs. This transparency is essential for informed procurement decisions and experimental design.

Data Transparency Procurement Risk Assay Validation

Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea Based on Structural Differentiation Evidence


TRPV1 Antagonist Lead Optimization with 7-yl Urea Scaffold

This compound is best deployed as a starting scaffold for structure-activity relationship (SAR) studies focused on optimizing TRPV1 antagonists for pain or overactive bladder indications. The 7-yl urea attachment position is validated by the Schmidt et al. (2011) study as optimal for TRPV1 potency in the tetrahydroquinoline series [1]. Researchers can systematically vary the N-acyl group and the benzyl substitution to fine-tune potency, CYP liability, and CNS penetration, using this compound as a reference for the 'isobutyryl-3,4-dimethoxybenzyl' pharmacophore combination, which represents a distinct quadrant of the patent-protected chemical space [2].

CYP3A4 Inhibition Profiling of N-Acyl Tetrahydroquinoline Ureas

Given the intermediate steric bulk of the isobutyryl group, this compound is a valuable tool for probing the relationship between N-acyl substituent size and CYP3A4 inhibition within the tetrahydroquinoline urea class. Schmidt et al. (2011) established that bulky N-substituents lead to potent CYP3A4 inhibition, while small groups like methyl minimize it [1]. The isobutyryl group represents a sterically 'medium' case, and testing this compound alongside the methyl (small) and arylsulfonyl (large) analogs can establish a CYP inhibition SAR that guides lead optimization toward metabolically stable candidates.

Pharmacophore-Driven Design of Dual-Target Urea Inhibitors

The 3,4-dimethoxybenzyl motif is a recognized pharmacophore in kinase inhibition, as highlighted by studies on mTORC1 inhibitors where 3,4-dimethoxybenzyl analogues demonstrated good activity [1]. Pairing this motif with the TRPV1-active tetrahydroquinoline urea core creates a potential dual-pharmacophore molecule. Researchers exploring polypharmacology for cancer pain, where both kinase inhibition and TRPV1 antagonism are therapeutically relevant, can use this compound as a rationally designed starting point rather than starting from simpler benzyl or p-tolyl analogs that lack the kinase-binding pharmacophore.

Chemical Probe for In-House Assay Validation and Benchmarking

Due to the absence of public bioactivity data for this specific compound, one responsible application scenario is its use as a validation tool for in-house TRPV1 or other target assays, where it is benchmarked against reference antagonists with known potency (e.g., capsazepine, SB-705498). This allows procurement teams to justify the purchase of a novel compound for assay development purposes, with the clear expectation that its differentiation versus published analogs will be established through the user's own experimental data, thereby contributing original results to the scientific community.

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.